3-[(4-Tert-butylbenzyl)amino]propanoic acid
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Overview
Description
3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid is an organic compound with the molecular formula C14H21NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an amino group and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid typically involves the reaction of 4-tert-butylbenzyl chloride with β-alanine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of β-alanine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-butylphenyl)propanoic acid: Similar structure but lacks the amino group.
4-tert-butylbenzylamine: Contains the tert-butylbenzyl group but lacks the propanoic acid moiety.
β-alanine: Contains the amino and propanoic acid groups but lacks the tert-butylphenyl group
Uniqueness
3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid is unique due to the presence of all three functional groups (tert-butylphenyl, amino, and propanoic acid) in a single molecule. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C14H21NO2 |
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Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-[(4-tert-butylphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)12-6-4-11(5-7-12)10-15-9-8-13(16)17/h4-7,15H,8-10H2,1-3H3,(H,16,17) |
InChI Key |
WCTULNFYSPXGTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCCC(=O)O |
Origin of Product |
United States |
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